molecular formula C11H11N B6614964 6-methyl-2,3-dihydro-1H-indene-1-carbonitrile CAS No. 1188239-73-7

6-methyl-2,3-dihydro-1H-indene-1-carbonitrile

Cat. No.: B6614964
CAS No.: 1188239-73-7
M. Wt: 157.21 g/mol
InChI Key: NWPNTWIBLREJTJ-UHFFFAOYSA-N
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Description

6-methyl-2,3-dihydro-1H-indene-1-carbonitrile is an organic compound belonging to the indene family It is characterized by a fused ring system consisting of a benzene ring and a cyclopentene ring, with a nitrile group attached to the carbon atom at the 1-position and a methyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2,3-dihydro-1H-indene-1-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-methyl-1-indanone with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration to yield the nitrile compound. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization and dehydration steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

6-methyl-2,3-dihydro-1H-indene-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrile group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-methyl-2,3-dihydro-1H-indene-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-methyl-2,3-dihydro-1H-indene-1-carbonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-dihydro-1H-indene-1-carbonitrile
  • 6-methyl-1H-indene-1-carbonitrile
  • 2,3-dihydro-1H-indene-1-carboxylic acid

Uniqueness

6-methyl-2,3-dihydro-1H-indene-1-carbonitrile is unique due to the presence of both a nitrile group and a methyl group at specific positions on the indene ring system. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

6-methyl-2,3-dihydro-1H-indene-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-8-2-3-9-4-5-10(7-12)11(9)6-8/h2-3,6,10H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPNTWIBLREJTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCC2C#N)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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